N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride
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Overview
Description
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is a compound that features a thiophene ring, which is a sulfur-containing five-membered aromatic ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride typically involves the reaction of thiophen-3-ylmethylamine with ethyl acetate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides and thiophene derivatives.
Scientific Research Applications
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both an amino and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a thiophene ring, which is known for its diverse biological activities. The presence of the thiophene moiety may contribute to its interaction with biological targets, influencing its pharmacological effects.
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds related to thiophene derivatives. For instance, research indicates that thiazole and thiophene-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiophene Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound 1 | MCF-7 (Breast Cancer) | 1.61 ± 1.92 | |
Compound 2 | A549 (Lung Cancer) | 1.98 ± 1.22 | |
This compound | Various Cancer Lines | TBD | TBD |
Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
2. Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been explored. Compounds containing thiophene rings have demonstrated activity against a range of bacterial strains, suggesting their potential as antimicrobial agents.
Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | Salmonella typhi | 19 | |
This compound | TBD | TBD | TBD |
Studies have highlighted that the presence of electron-withdrawing groups on the thiophene ring can enhance antimicrobial activity, making these compounds promising candidates for further development in treating bacterial infections .
Case Study 1: Anticancer Research
In a study conducted by Evren et al. (2019), novel derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited strong selectivity and significant cytotoxicity, reinforcing the potential of thiophene-containing compounds in cancer therapy .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis and evaluation of various thiazole derivatives against different bacterial strains. The findings showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating that modifications in the thiophene structure could lead to enhanced antimicrobial properties .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding how modifications to the thiophene ring can influence biological activity. For example, introducing substituents at specific positions on the thiophene ring has been shown to enhance both anticancer and antimicrobial activities significantly.
Properties
IUPAC Name |
N-[2-(thiophen-3-ylmethylamino)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c1-8(12)11-4-3-10-6-9-2-5-13-7-9;/h2,5,7,10H,3-4,6H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOMWLGJVLPHBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCC1=CSC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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